molecular formula C18H19NO3 B5054658 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(3,4-dimethylphenyl)acetamide

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(3,4-dimethylphenyl)acetamide

カタログ番号 B5054658
分子量: 297.3 g/mol
InChIキー: QRDRYXBNJHUBHH-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(3,4-dimethylphenyl)acetamide, also known as 'MDA19', is a synthetic cannabinoid compound that has been developed for research purposes. It is a selective agonist of the cannabinoid receptor CB2, which is primarily expressed in immune cells and has been implicated in various physiological and pathological processes.

作用機序

MDA19 selectively binds to the CB2 receptor, which is primarily expressed in immune cells. Activation of CB2 receptors has been shown to modulate immune responses and reduce inflammation. MDA19 has been shown to have higher selectivity for CB2 over CB1 receptors, which are primarily expressed in the brain and mediate the psychoactive effects of cannabinoids.
Biochemical and physiological effects:
MDA19 has been shown to modulate various signaling pathways in immune cells, including the MAPK/ERK and PI3K/Akt pathways. It has also been reported to regulate the expression of various cytokines and chemokines, including TNF-alpha, IL-1beta, and MCP-1. In addition, MDA19 has been shown to reduce oxidative stress and inflammation in models of neurodegenerative diseases.

実験室実験の利点と制限

MDA19 has several advantages for laboratory experiments, including its high selectivity for CB2 receptors and its well-characterized pharmacological properties. However, its synthetic nature and potential toxicity limit its use in in vivo studies. In addition, the lack of standardized protocols for its use and the limited availability of the compound can make it challenging to use in research.

将来の方向性

There are several future directions for research on MDA19, including:
1. Development of more potent and selective CB2 agonists for therapeutic applications.
2. Investigation of the role of CB2 receptors in various disease states, including cancer, neurodegenerative disorders, and autoimmune diseases.
3. Examination of the potential of MDA19 as a therapeutic agent for the treatment of inflammation, pain, and neurodegenerative diseases.
4. Exploration of the mechanisms underlying the neuroprotective effects of MDA19 in models of Alzheimer's disease and multiple sclerosis.
5. Development of standardized protocols for the use of MDA19 in laboratory experiments.
In conclusion, MDA19 is a synthetic cannabinoid compound with potential therapeutic applications in various diseases. Its selective binding to CB2 receptors and well-characterized pharmacological properties make it a valuable tool for research purposes. However, its synthetic nature and potential toxicity limit its use in in vivo studies. Future research on MDA19 should focus on developing more potent and selective CB2 agonists and investigating its therapeutic potential in various disease states.

合成法

MDA19 can be synthesized using a multi-step process starting from commercially available starting materials. The synthesis involves the formation of a benzodioxane ring system, followed by the introduction of a dimethylphenyl group and an acetamide moiety. The final product can be purified using standard chromatographic techniques.

科学的研究の応用

MDA19 has been extensively studied for its potential therapeutic applications in various diseases, including inflammation, pain, cancer, and neurodegenerative disorders. It has been shown to have anti-inflammatory and analgesic effects in animal models of arthritis and neuropathic pain. It has also been reported to inhibit the growth of cancer cells and induce apoptosis in vitro and in vivo. In addition, MDA19 has been shown to have neuroprotective effects in models of Alzheimer's disease and multiple sclerosis.

特性

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(3,4-dimethylphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO3/c1-12-3-4-14(9-13(12)2)10-18(20)19-15-5-6-16-17(11-15)22-8-7-21-16/h3-6,9,11H,7-8,10H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRDRYXBNJHUBHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)CC(=O)NC2=CC3=C(C=C2)OCCO3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。